molecular formula C11H26N2 B1266371 3-Aminopropyl(octyl)amine CAS No. 7173-57-1

3-Aminopropyl(octyl)amine

Cat. No.: B1266371
CAS No.: 7173-57-1
M. Wt: 186.34 g/mol
InChI Key: KPZNJYFFUWANHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopropyl(octyl)amine is a useful research compound. Its molecular formula is C11H26N2 and its molecular weight is 186.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-Aminopropyl(octyl)amine plays a significant role in biochemical reactions, particularly in the modification of surfaces and the synthesis of materials. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a silanization agent, modifying surfaces to enhance their properties. The compound’s amine groups can form covalent bonds with carboxyl groups on proteins, facilitating the attachment of proteins to surfaces . This interaction is crucial in the development of biosensors and other biochemical devices.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell membranes and intracellular proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance the dispersibility and anti-bacterial properties of metal oxide nanoparticles, which can be used in biomedical applications . Additionally, it can modify the surface properties of cells, impacting their adhesion and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, it can act as a catalyst in sol-gel silica polymerization, creating molecularly imprinted polymers for specific recognition of target molecules . These interactions can lead to changes in gene expression and cellular behavior, making it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can maintain its functional properties for several weeks when stored properly . Its effectiveness may decrease over time, impacting its ability to modify surfaces or interact with biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote tissue regeneration. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular membranes and causing oxidative stress . It is crucial to determine the optimal dosage to maximize its benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into cellular processes. For example, it can be metabolized by amine oxidases, which convert it into aldehydes and ammonia . These metabolic products can then enter other biochemical pathways, influencing cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the Golgi apparatus, where it can modify proteins and lipids, impacting cellular processes and signaling pathways.

Properties

IUPAC Name

N'-octylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N2/c1-2-3-4-5-6-7-10-13-11-8-9-12/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZNJYFFUWANHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221951
Record name 3-Aminopropyl(octyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7173-57-1
Record name N1-Octyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7173-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Octyl-1,3-propanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminopropyl(octyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopropyl(octyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-OCTYL-1,3-PROPANEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB4OJ5XA2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.